- Green preparation of 6-fluoronicotinic acid, China, , ,
Cas no 941294-58-2 (tert-butyl 6-bromopyridine-3-carboxylate)
941294-58-2 structure
Product Name:tert-butyl 6-bromopyridine-3-carboxylate
Número CAS:941294-58-2
MF:C10H12BrNO2
Megavatios:258.111782073975
MDL:MFCD09264580
CID:69609
PubChem ID:26369925
Update Time:2025-06-25
tert-butyl 6-bromopyridine-3-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- tert-Butyl 6-bromonicotinate
- 6-Bromo-nicotinic acid tert-butyl ester
- tert-butyl 6-bromopyridine-3-carboxylate
- 6-bromonicotinic acid tert-butyl ester
- 1,1-Dimethylethyl 6-bromo-3-pyridinecarboxylate (ACI)
- CS-0179621
- DB-079787
- RTRMFSKLFAYIDW-UHFFFAOYSA-N
- SCHEMBL1462391
- t-butyl 6-bromo-3-pyridinecarboxylate
- (tert-Butyl) 6-bromonicotinate
- DTXSID70650016
- PS-3460
- J-524756
- tert-Butyl6-bromonicotinate
- AKOS014514231
- 941294-58-2
- (tert-Butyl) 6-bromopyridine-3-carboxylate
- MFCD09264580
-
- MDL: MFCD09264580
- Renchi: 1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3
- Clave inchi: RTRMFSKLFAYIDW-UHFFFAOYSA-N
- Sonrisas: O=C(C1C=CC(Br)=NC=1)OC(C)(C)C
Atributos calculados
- Calidad precisa: 257.00500
- Masa isotópica única: 257.005
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 3
- Complejidad: 213
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 39.2A^2
- Xlogp3: 2.7
Propiedades experimentales
- Denso: 1.385
- Punto de ebullición: 307.9°C at 760 mmHg
- Punto de inflamación: 140°C
- índice de refracción: 1.531
- PSA: 39.19000
- Logp: 2.79940
tert-butyl 6-bromopyridine-3-carboxylate Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl 6-bromopyridine-3-carboxylate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 218396-1g |
tert-Butyl 6-bromonicotinate |
941294-58-2 | 95% | 1g |
£148.00 | 2022-03-01 | |
| Fluorochem | 218396-5g |
tert-Butyl 6-bromonicotinate |
941294-58-2 | 95% | 5g |
£444.00 | 2022-03-01 | |
| Fluorochem | 218396-25g |
tert-Butyl 6-bromonicotinate |
941294-58-2 | 95% | 25g |
£1329.00 | 2022-03-01 | |
| Chemenu | CM178309-10g |
tert-Butyl 6-bromonicotinate |
941294-58-2 | 95% | 10g |
$456 | 2021-08-05 | |
| Chemenu | CM178309-25g |
tert-Butyl 6-bromonicotinate |
941294-58-2 | 95% | 25g |
$822 | 2021-08-05 | |
| TRC | B789460-50mg |
tert-Butyl 6-Bromonicotinate |
941294-58-2 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B789460-100mg |
tert-Butyl 6-Bromonicotinate |
941294-58-2 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B789460-500mg |
tert-Butyl 6-Bromonicotinate |
941294-58-2 | 500mg |
$ 135.00 | 2022-06-06 | ||
| Alichem | A029206061-5g |
tert-Butyl 6-bromonicotinate |
941294-58-2 | 95% | 5g |
$390.06 | 2023-08-31 | |
| Alichem | A029206061-10g |
tert-Butyl 6-bromonicotinate |
941294-58-2 | 95% | 10g |
$497.76 | 2023-08-31 |
tert-butyl 6-bromopyridine-3-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran , Cyclopentyl methyl ether ; -10 - 0 °C; 3 h, heated
1.2 Catalysts: Cuprous iodide ; rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, 0 - 10 °C
1.2 Catalysts: Cuprous iodide ; rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, 0 - 10 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Toluene ; rt → reflux; 72 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Preparation of substituted piperazine derivatives for use as CB1 antagonists, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Ethanedioyl dibromide Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, reflux; reflux → rt
1.2 Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 2 h, rt
1.2 Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 2 h, rt
Referencia
- Preparation of nicotinamide derivatives as H-PGDS (hematopoietic prostaglandin D synthase) inhibitors, United States, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Solvents: Dimethylformamide , Toluene ; 10 h, reflux
Referencia
- Amide compound having BET proteolysis-inducing action, and medicinal application thereof, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
Referencia
- Preparation of nicotinamide derivatives for the treatment of allergic and respiratory conditions, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: tert-Butanol ; overnight, 60 °C
Referencia
- Antibody-drug conjugate and use thereof, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; rt; 5 h, reflux; reflux → rt; 17 h, reflux
Referencia
- Preparation of 2-[3-(pyridin-2-yl)-4-(quinolin-4-yl)pyrazol-1-yl]acetamide derivatives as inhibitors of transforming growth factor-beta receptor I/ALK5, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Butyllithium , Butylmagnesium chloride Solvents: Toluene , Tetrahydrofuran , Hexane ; < -5 °C; 0.5 h, -10 °C
1.2 Solvents: Toluene , Tetrahydrofuran ; < -5 °C; 0.5 - 2 h, -10 °C
1.3 Solvents: Toluene ; < -5 °C; 2 - 3 h, -10 °C
1.4 Reagents: Citric acid Solvents: Water
1.2 Solvents: Toluene , Tetrahydrofuran ; < -5 °C; 0.5 - 2 h, -10 °C
1.3 Solvents: Toluene ; < -5 °C; 2 - 3 h, -10 °C
1.4 Reagents: Citric acid Solvents: Water
Referencia
- Highly selective and efficient conversion of aryl bromides to t-butyl benzoates with di-t-butyl dicarbonate, Tetrahedron Letters, 2008, 49(12), 2034-2037
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: Toluene ; overnight, rt → reflux; 72 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
- Substituted piperazines as CB1 antagonists and their preparation, United States, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: Toluene ; 72 h, reflux
Referencia
- Preparation of substituted piperazines as cb1 antagonists, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Ethanedioyl dibromide Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, reflux; reflux → rt
1.2 Solvents: Tetrahydrofuran ; 0 °C → rt; 2 h, rt
1.2 Solvents: Tetrahydrofuran ; 0 °C → rt; 2 h, rt
Referencia
- Preparation of nicotinamide derivatives for the treatment of allergic and respiratory conditions, World Intellectual Property Organization, , ,
tert-butyl 6-bromopyridine-3-carboxylate Raw materials
- Di-tert-butyl dicarbonate
- [bis(tert-butoxy)methyl]dimethylamine
- 6-bromopyridine-3-carboxylic acid
- 2,5-Dibromopyridine
- Potassium t-Butoxide
tert-butyl 6-bromopyridine-3-carboxylate Preparation Products
tert-butyl 6-bromopyridine-3-carboxylate Literatura relevante
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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